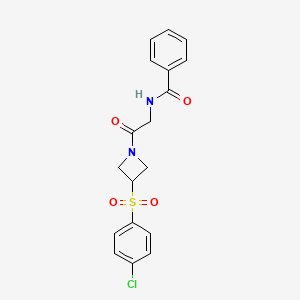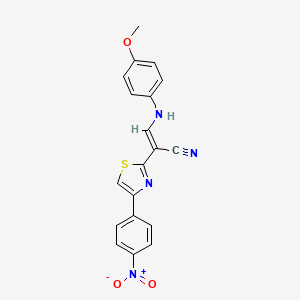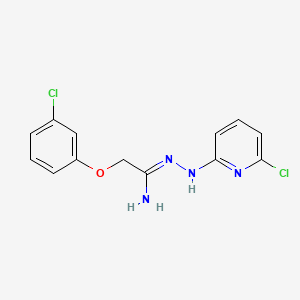![molecular formula C19H19Cl2N3O3 B2782453 N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1257551-93-1](/img/structure/B2782453.png)
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide, commonly referred to as DCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPA is a type of herbicide that belongs to the group of acetanilide herbicides, which are widely used in agriculture to control weeds. However, in recent years, DCPA has gained significant attention in the scientific community due to its unique chemical structure and potential for various research applications.
Mechanism of Action
The mechanism of action of DCPA is not fully understood. However, it is believed that DCPA exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. DCPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DCPA has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
DCPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. DCPA has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. Additionally, DCPA has been shown to have anti-angiogenic effects, which may have potential applications in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
DCPA has various advantages and limitations for lab experiments. One of the main advantages of DCPA is its unique chemical structure, which allows it to interact with various enzymes and signaling pathways. DCPA is also relatively easy to synthesize and has low toxicity. However, one of the main limitations of DCPA is its limited solubility in water, which may affect its bioavailability and efficacy in lab experiments.
Future Directions
There are various future directions for the study of DCPA. One potential direction is the development of novel DCPA analogs with improved solubility and bioavailability. Another potential direction is the investigation of the potential applications of DCPA in the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of DCPA and its potential interactions with other drugs and compounds.
Synthesis Methods
DCPA is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of DCPA involves the condensation of 4-chloro-3-nitrobenzoic acid with 4-ethoxyaniline to form 4-chloro-3-nitrophenyl-4-ethoxyaniline. This intermediate product is then reduced to form 4-chloro-3-amino-phenyl-4-ethoxyaniline, which is further reacted with ethyl 2-bromoacetate to form DCPA.
Scientific Research Applications
DCPA has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. DCPA has also been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-2-27-15-6-4-14(5-7-15)24-10-9-23(19(24)26)12-18(25)22-13-3-8-16(20)17(21)11-13/h3-8,11H,2,9-10,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQUIKBNATGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)











![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)
